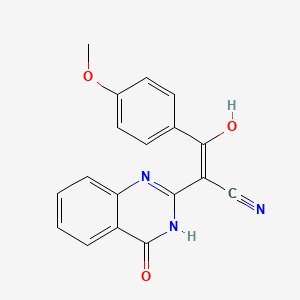
(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a quinazolinone moiety, and a propanenitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-2-cyanoacrylate. This intermediate is then reacted with 2-aminobenzamide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2E)-2-(4-Hydroxychinazolin-2(1H)-yliden)-3-(4-methoxyphenyl)-3-oxopropannitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinazolin-N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine, Thiole und Halogenide können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinazolin-N-Oxid-Derivate ergeben, während Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2E)-2-(4-Hydroxychinazolin-2(1H)-yliden)-3-(4-methoxyphenyl)-3-oxopropannitril als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als therapeutisches Mittel untersucht. Chinazolin-Derivate haben sich bei der Behandlung verschiedener Krankheiten, einschließlich Krebs, als vielversprechend erwiesen, da sie in der Lage sind, bestimmte Enzyme und Rezeptoren zu hemmen.
Medizin
In der Medizin wird (2E)-2-(4-Hydroxychinazolin-2(1H)-yliden)-3-(4-methoxyphenyl)-3-oxopropannitril auf seine pharmakologischen Eigenschaften untersucht. Es kann entzündungshemmende, antimikrobielle und krebshemmende Wirkungen aufweisen.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (2E)-2-(4-Hydroxychinazolin-2(1H)-yliden)-3-(4-methoxyphenyl)-3-oxopropannitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und Proteine sein, die an verschiedenen biologischen Pfaden beteiligt sind. Die Wirkungen der Verbindung werden durch die Modulation dieser Zielstrukturen vermittelt, was zu Veränderungen in den zellulären Prozessen und Funktionen führt.
Wirkmechanismus
The mechanism of action of 3-(4-METHOXYPHENYL)-3-OXO-2-[(2E)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YLIDENE]PROPANENITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolin: Eine Stammverbindung mit einer ähnlichen Kernstruktur.
4-Hydroxychinazolin: Ein Derivat mit einer Hydroxylgruppe an der 4-Position.
4-Methoxybenzaldehyd: Ein Vorläufer, der bei der Synthese der Verbindung verwendet wird.
Einzigartigkeit
(2E)-2-(4-Hydroxychinazolin-2(1H)-yliden)-3-(4-methoxyphenyl)-3-oxopropannitril ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C18H13N3O3 |
|---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
(E)-3-hydroxy-3-(4-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O3/c1-24-12-8-6-11(7-9-12)16(22)14(10-19)17-20-15-5-3-2-4-13(15)18(23)21-17/h2-9,22H,1H3,(H,20,21,23)/b16-14+ |
InChI-Schlüssel |
HNBJFUYIJTUFOR-JQIJEIRASA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11686136.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11686140.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11686151.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide](/img/structure/B11686158.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11686169.png)

![2,4-Dichloro-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]benzohydrazide](/img/structure/B11686179.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)
![N-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11686193.png)
![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686204.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686212.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)
